Comparative Agonist Potency: Butanoyl PAF Retains >10% Activity Relative to Native PAF (C16:0)
In direct comparative assays, Butanoyl PAF (C4-PAF) was found to be 10-fold less potent than native C16:0 PAF as a PAF receptor ligand and agonist [1]. Quantitatively, this translates to Butanoyl PAF maintaining >10% of the agonist potency of the native ligand . This is a critical parameter for experimental design, as it allows for a predictable and graded activation of the PAF receptor without the extreme picomolar sensitivity associated with native PAF.
| Evidence Dimension | Agonist Potency (relative to PAF) |
|---|---|
| Target Compound Data | >10% potency (or 10-fold less potent) |
| Comparator Or Baseline | Native C16:0 PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) |
| Quantified Difference | 10-fold decrease in potency; retains >10% of activity |
| Conditions | In vitro PAF receptor activation assay; platelet aggregation assay in rabbit platelets. |
Why This Matters
This defines the compound's expected efficacy range, preventing the selection of an agent that is either too potent (risk of rapid desensitization) or too weak for a given assay.
- [1] Marathe, G. K., Davies, S. S., Harrison, K. A., Silva, A. R., Murphy, R. C., Castro-Faria-Neto, H., … McIntyre, T. M. (1999). Inflammatory platelet-activating factor-like phospholipids in oxidized low density lipoproteins are fragmented alkyl phosphatidylcholines. Journal of Biological Chemistry, 274(40), 28395–28404. https://doi.org/10.1074/jbc.274.40.28395 View Source
